

Comprehensive Application Notes and Protocols: Bastadin 10 Semi-Synthetic Derivatives

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Compound Focus: Bastadin 10

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Introduction to Bastadins and Biological Significance

Bastadins are a class of **bromotyrosine-derived alkaloids** predominantly isolated from marine sponges of the order Verongida, particularly from the genus *Ianthella* found in Indo-Pacific regions. These complex natural products are characterized by their unique **macrocyclic structures** comprising brominated tyrosine units connected through various linkage patterns. The chemical diversity of bastadins arises from differences in bromination patterns, oxidative states, and cyclization modes, resulting in a rich spectrum of biological activities with significant pharmaceutical potential. **Bastadin 10** represents a prominent member of this chemical family, demonstrating particularly interesting **pharmacological properties** including modulation of calcium release channels, anti-angiogenic effects, and enzyme inhibitory activities that warrant further investigation through semi-synthetic approaches [1] [2].

The structural complexity of bastadins stems from their biogenesis, which involves the condensation of bromotyrosine ketoximes with brominated tyramine followed by biaryl couplings to generate symmetric and asymmetric dimers. This biosynthetic pathway creates molecules with **unique architectural features** including phenolic ether bridges, biaryl connections, and variably brominated aromatic systems. These structural characteristics not only contribute to their biological activities but also present significant challenges and opportunities for synthetic and semi-synthetic manipulation. Research conducted over the

past two decades has revealed that bastadins and their semi-synthetic derivatives exhibit promising biological activities, particularly as **ACAT1 inhibitors** with anti-angiogenic properties and as **ryanodine receptor modulators** affecting intracellular calcium homeostasis [3] [2].

Bastadin Structural Overview and Classification

Core Structural Features

Bastadins are structurally distinguished by their **dimeric bromotyrosine framework** characterized by two brominated tyrosine-derived units connected through ether and biaryl linkages. The core structure typically features:

- **Brominated aromatic rings** with varying substitution patterns (mono-, di-, or tri-brominated)
- **Phenolic ether bridges** connecting the tyrosine-derived units
- **Oxime functionalities** that contribute to metal-chelating capabilities
- **Macrocyclic architecture** created through intramolecular biaryl couplings
- **Sulfation modifications** observed in certain bastadin congeners

This unique structural arrangement creates a **molecular scaffold** with defined three-dimensional topology that influences its interactions with biological targets. The bromine atoms attached to the aromatic rings enhance membrane permeability and contribute to the compound's hydrophobicity, while the phenolic groups and oxime functionalities provide hydrogen bonding capabilities critical for molecular recognition processes [1] [2].

Structural Classification of Bastadins

Table 1: Structural Classification and Characteristics of Bastadin Derivatives

Bastadin Type	Core Structure Features	Molecular Weight Range	Bromination Pattern	Reported Bioactivities
Bastadin 10	Tetracyclic bromotyrosine dimer	~800-900 Da	Di/tri-brominated aromatic rings	RyR1 modulation, ACAT1 inhibition, anti-angiogenic
Bastadin 6	Macrocyclic biaryl-connected dimer	~750-850 Da	Variable bromination	Anti-angiogenic, structure-activity relationship model
Bastadin 9	Sulfated bromotyrosine derivative	~850-950 Da	Tri-brominated rings	Calcium channel modulation, enzyme inhibition
Semi-synthetic derivatives	Modified oxime, side chain, or bromination	~700-1000 Da	Engineered bromination	Enhanced specificity, improved pharmacokinetics

The structural diversity within the bastadin family arises from variations in **bromination patterns**, **oxidation states**, **cyclization modes**, and **peripheral modifications** such as sulfation or methylation. These structural differences profoundly influence their biological activities and physicochemical properties. Recent advances in analytical techniques, particularly LC-MS/MS with advanced fragmentation analysis, have enabled more precise structural characterization of bastadin derivatives and their semi-synthetic analogs, facilitating structure-activity relationship studies [3] [2].

ACAT1 Inhibition and Anti-Angiogenic Applications

Mechanism of ACAT1 Inhibition

Bastadin 10 and several of its semi-synthetic derivatives exhibit potent inhibition of **Acyl-CoA Acyltransferase 1 (ACAT1)**, a key enzyme involved in intracellular cholesterol esterification. ACAT1 catalyzes the formation of cholesterol esters from cholesterol and long-chain fatty acids, and its inhibition

leads to reduced accumulation of cholesterol esters in macrophages, representing a promising therapeutic approach for atherosclerosis and other lipid metabolism disorders. The **anti-angiogenic properties** of bastadins are closely linked to their ACAT1 inhibitory activity, as demonstrated by studies showing selective inhibition of endothelial cell proliferation without significant effects on other cell types [3].

The molecular basis for ACAT1 inhibition by bastadin derivatives involves:

- **Structural competition** with the natural substrate binding site
- **Interference with cholesterol trafficking** and esterification processes
- **Modulation of lipid droplet formation** in endothelial cells
- **Disruption of membrane microdomain organization** crucial for angiogenic signaling

Experimental evidence indicates that bastadin derivatives selectively inhibit the proliferation of endothelial cells at low micromolar concentrations (IC₅₀ values ranging from 1-10 μM), while showing minimal cytotoxicity against other cell types at comparable concentrations. This **selective anti-proliferative effect** positions bastadin-based ACAT1 inhibitors as promising candidates for anti-angiogenic therapy, particularly in the context of cancer treatment and pathological neovascularization [3].

Quantitative Structure-Activity Relationship (QSAR) Analysis

Table 2: QSAR Parameters for Bastadin Derivatives as ACAT1 Inhibitors

Molecular Descriptor	Correlation with Activity	Optimal Range	Computational Method	Biological Significance
LogP (Partition Coefficient)	Positive correlation	3.5-5.2	MLR, MNLR, ANN	Membrane permeability and target access
Topological Polar Surface Area	Negative correlation	120-180 Å ²	PCA, MLR	Cellular uptake and bioavailability
Molecular Volume	Biphasic correlation	900-1100 Å ³	MNLR, ANN	Target binding site compatibility
H-bond Acceptors	Negative correlation	6-9 atoms	MLR, ANN	Protein-ligand interaction specificity

Molecular Descriptor	Correlation with Activity	Optimal Range	Computational Method	Biological Significance
Molecular Electrostatic Potential	Positive correlation specific regions	-	ANN, DFT	Enzyme active site recognition

Advanced QSAR studies utilizing **multiple linear regression (MLR)**, **multiple nonlinear regression (MNLR)**, and **artificial neural networks (ANN)** have identified key molecular descriptors that correlate with ACAT1 inhibitory activity. These computational approaches have yielded high predictive accuracy, with determination coefficients (R^2) of 0.71 for MLR, 0.91 for MNLR, and 0.96 for ANN models with 4-4-1 architecture. The models were successfully validated externally, achieving R^2 test values of 0.70 and 0.83 for MLR and MNLR approaches, respectively, confirming their reliability for predicting the biological activity of novel bastadin derivatives [3].

Ryanodine Receptor Modulation and Calcium Signaling

RyR1 Channel Modulation

Bastadin 10 functions as a **ryanodine receptor modulator**, specifically targeting the RyR1 isoform predominantly expressed in skeletal muscle. Ryanodine receptors are large homotetrameric calcium release channels localized to the sarcoplasmic reticulum membrane, playing a critical role in **excitation-contraction coupling** in skeletal and cardiac muscle. **Bastadin 10** and several analogs have been shown to influence RyR1 channel gating through allosteric mechanisms, effectively modulating intracellular calcium dynamics and muscle contractility [4].

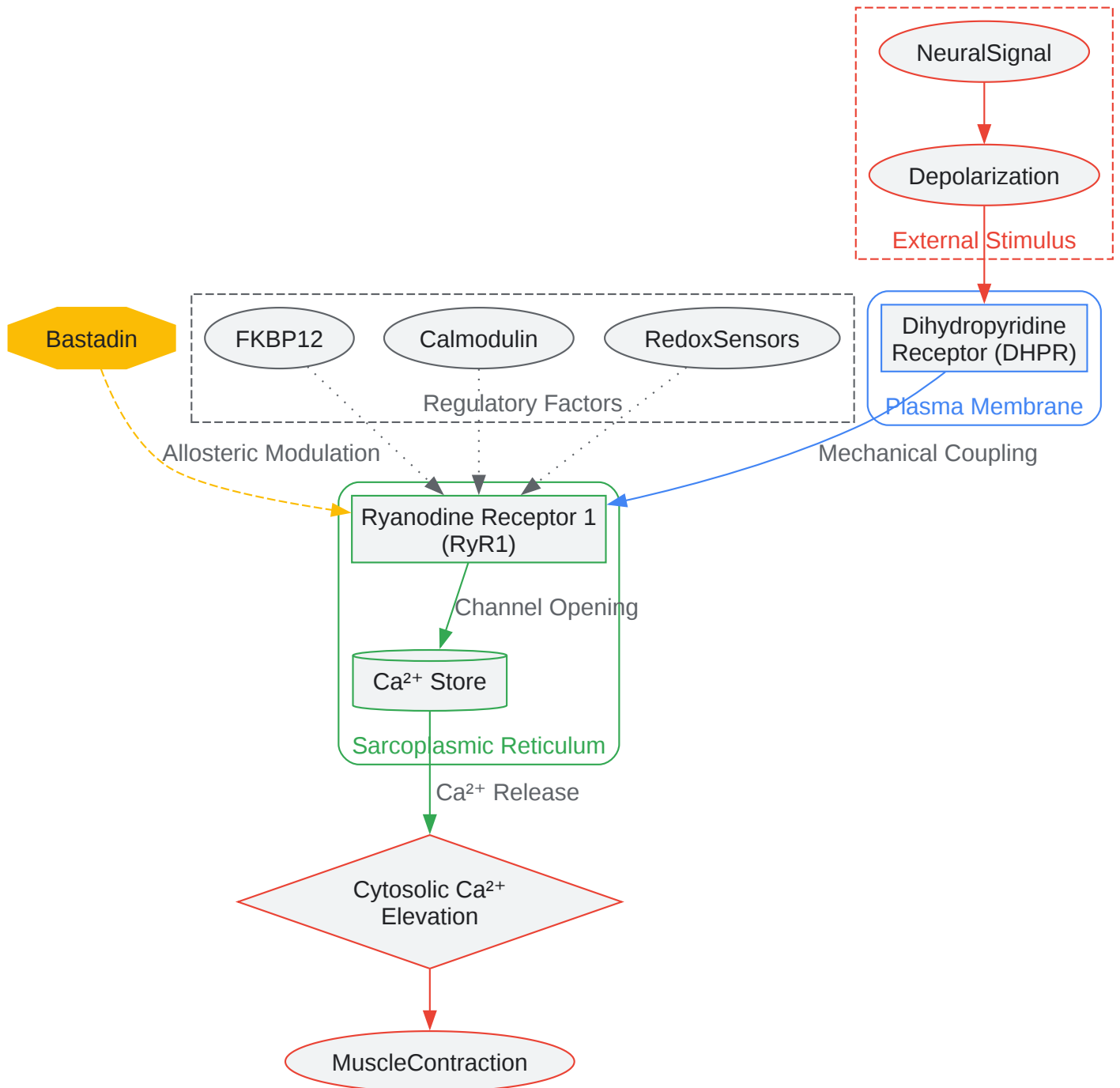
The molecular interactions between bastadin derivatives and RyR1 involve:

- **Stabilization of specific channel conformations** through binding to regulatory sites
- **Modulation of inter-domain interactions** within the RyR1 macromolecular complex
- **Influence on calmodulin and FKBP12 binding** to the channel complex
- **Alteration of redox-sensitive regulatory mechanisms** affecting channel activity

Experimental studies using transfected HEK-293 cells and RyR1-null (dyspedic) myotubes have demonstrated that bastadin derivatives can either potentiate or inhibit calcium release depending on their specific structural features and concentration, suggesting a **complex modulatory profile** rather than simple agonist or antagonist activity. This nuanced pharmacological profile positions bastadin derivatives as valuable tools for investigating RyR1 function and as potential therapeutic agents for conditions involving RyR1 dysregulation, such as malignant hyperthermia and certain congenital myopathies [4].

Calcium Signaling Pathway and Bastadin Modulation

Bastadin 10 Modulation of RyR1 Calcium Channel



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*Schematic Representation of **Bastadin 10** Modulation of RyR1-Mediated Calcium Release*

The diagram illustrates the molecular mechanism by which **Bastadin 10** modulates **calcium-induced calcium release** in skeletal muscle. Upon membrane depolarization, the dihydropyridine receptor (DHPR) undergoes conformational changes that are mechanically coupled to RyR1 activation. **Bastadin 10** binds allosterically to RyR1, stabilizing specific channel conformations and modulating the **calcium release kinetics**. This modulation affects the magnitude and duration of cytosolic calcium elevation, ultimately influencing muscle contraction dynamics. The regulatory factors FKBP12, calmodulin, and redox sensors represent additional modulatory inputs that integrate with bastadin-mediated effects to fine-tune RyR1 function [4].

Antifouling Applications and Structure-Activity Relationship

Marine Antifouling Properties

Bastadin derivatives demonstrate significant **antifouling activity** against marine organisms, positioning them as potential environmentally-friendly alternatives to traditional toxic antifouling agents. The antifouling properties stem from the compound's ability to inhibit settlement and adhesion of marine bacteria, microalgae, and invertebrate larvae through non-toxic mechanisms, primarily by interfering with **cellular adhesion processes** rather than exerting broad biocidal effects. This mechanism is particularly valuable in the context of increasing regulatory restrictions on conventional antifouling agents such as copper-based compounds and booster biocides that accumulate in marine ecosystems and cause detrimental environmental effects [5] [6].

The antifouling efficacy of bastadin derivatives has been demonstrated against relevant marine fouling organisms including:

- **Vibrio species** (*V. natriegens* and *V. aestuarianus*) - common Gram-negative bacteria in marine environments
- **Diatoms and microalgae** - primary colonizers in the biofouling sequence

- **Barnacle larvae** - problematic hard macrofoulers causing significant drag resistance
- **Biofilm-forming bacteria** - initiators of the fouling process through extracellular polymeric substance production

Evaluation of antifouling activity typically involves bacterial growth inhibition assays, adhesion assays using standardized surfaces, and settlement assays with invertebrate larvae. The concentration-dependent response of bastadin derivatives in these assays reveals effective antifouling activity in the low micromolar range (1-10 μM), with certain structural modifications significantly enhancing potency and selectivity against specific fouling organisms [5].

Structure-Activity Relationship for Antifouling Applications

The antifouling activity of bastadin derivatives correlates strongly with specific structural features that influence their **molecular interactions** with cellular adhesion machinery and their **physicochemical properties** affecting bioavailability in the marine environment. Key structure-activity relationship findings include:

- **Bromination pattern** influences intermolecular interactions with protein targets; specific bromine positioning enhances antifouling potency
- **Oxime functionality** contributes to metal-chelating capacity that may disrupt metalloenzyme activity in fouling organisms
- **Macrocyclic ring size** and **flexibility** affect molecular conformation and binding to biological targets
- **Hydrophobic-hydrophilic balance** determines surface adsorption characteristics and retention in coating matrices
- **Phenolic group modification** (e.g., methylation, sulfation) alters hydrogen bonding capacity and molecular charge distribution

Systematic modification of these structural elements has enabled the development of semi-synthetic bastadin derivatives with optimized antifouling profiles, including enhanced potency, reduced environmental persistence, and improved compatibility with coating formulations. The integration of bastadin derivatives into polymer matrices and self-polishing coatings represents an active area of research aimed at developing effective and environmentally sustainable antifouling technologies [5] [6].

Semi-Synthetic Derivatization Strategies

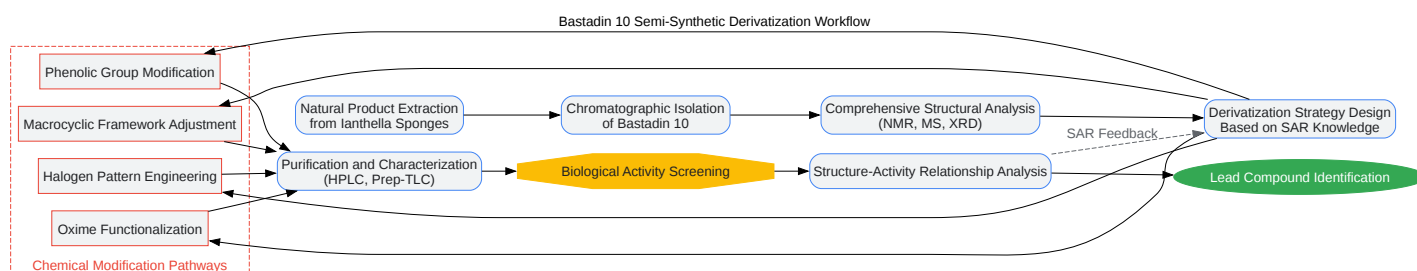
Chemical Modification Approaches

Semi-synthetic derivatization of **Bastadin 10** leverages the complex natural product as a **structural scaffold** for chemical modification to enhance desirable pharmacological properties while mitigating limitations associated with the native compound. Strategic modifications focus on key regions of the molecule that influence target engagement, physicochemical properties, and metabolic stability. The primary sites for chemical modification include:

- **Oxime functionality** - Reduction to amines, O-alkylation, or conversion to other nitrogen-containing functional groups
- **Phenolic hydroxyl groups** - Methylation, acylation, sulfation, or glycosylation to modulate polarity and Phase II metabolism
- **Bromine atoms** - Selective debromination or halogen exchange to alter electronic properties and intermolecular interactions
- **Macrocyclic framework** - Ring expansion/contraction or partial degradation to modify conformational flexibility
- **Aromatic systems** - Hydrogenation or introduction of additional substituents to influence π - π stacking interactions

These chemical transformations are typically performed under mild conditions to preserve the stereochemical integrity of the complex molecular framework. Advanced analytical techniques including LC-MS/MS, NMR spectroscopy, and X-ray crystallography are employed to characterize the structural features of novel derivatives and confirm regioselectivity of modifications [1] [2].

Semi-Synthetic Derivatization Workflow



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Systematic Approach to **Bastadin 10** Derivatization and Lead Optimization

The derivatization workflow begins with efficient **extraction and isolation** of **Bastadin 10** from source material, typically marine sponges of the genus *Lanthella*, followed by comprehensive structural characterization to confirm identity and purity. Based on existing structure-activity relationship knowledge, specific **derivatization strategies** are designed to modulate particular physicochemical and pharmacological properties. The chemical modifications are executed using selective reaction conditions that preserve the core structural framework while introducing targeted changes at specific functional sites. The resulting semi-synthetic derivatives undergo rigorous purification and characterization before biological evaluation in relevant assay systems. The generated bioactivity data feed back into the **SAR analysis** loop, informing subsequent rounds of derivatization to optimize the desired biological activities [1] [3] [2].

Experimental Protocols and Methodologies

Protocol 1: Computational Screening and QSAR Modeling

Objective: To predict ACAT1 inhibitory activity of bastadin derivatives using computational QSAR approaches.

Materials and Software:

- Molecular modeling software (HyperChem, Gaussian 09)
- QSAR analysis tools (Molinspiration Property Calculator)
- Dataset of 16 bastadin derivatives with known ACAT1 inhibitory activities
- Computational descriptors (LogP, topological polar surface area, molecular volume)

Procedure:

• **Molecular Structure Optimization:**

- Construct 3D molecular structures of bastadin derivatives using molecular building tools
- Perform geometry optimization using density functional theory (DFT) with B3LYP functional and 6-31G* basis set
- Confirm optimized structures represent energy minima through frequency calculations

• **Molecular Descriptor Calculation:**

- Calculate physicochemical descriptors including partition coefficient (LogP) using Viswanadhan's atomic contribution method
- Determine topological polar surface area (TPSA) using fragment-based approaches
- Compute molecular volume using Gavezzotti's method based on van der Waals radii

• **Model Development:**

- Perform principal component analysis (PCA) to identify correlating descriptors and reduce dimensionality
- Develop Multiple Linear Regression (MLR) model using statistically significant descriptors
- Construct Multiple Non-Linear Regression (MNL) model to capture non-linear relationships
- Train Artificial Neural Network (ANN) with 4-4-1 architecture (input-hidden-output nodes)

• **Model Validation:**

- Employ leave-one-out cross-validation to assess model robustness
- Calculate determination coefficients (R^2) and cross-validated correlation coefficients (Q^2)
- Perform external validation using test set of 3 compounds not included in model development

Expected Outcomes: Validated QSAR models capable of predicting ACAT1 inhibitory activity of novel bastadin derivatives prior to synthesis, with ANN models typically showing highest predictive accuracy ($R^2 = 0.96$, $Q^2 = 0.79$) [3].

Protocol 2: ACAT1 Inhibition Assay

Objective: To evaluate the effect of bastadin derivatives on ACAT1 activity in macrophage cell culture.

Materials:

- RAW 264.7 macrophage cell line
- ACAT1 activity assay kit (commercially available)
- Bastadin derivatives dissolved in DMSO (final concentration $\leq 0.1\%$)
- Cholesterol loading solution (cholesterol-methyl- β -cyclodextrin complex)
- Radiolabeled [^{14}C]-oleoyl-CoA or fluorescent cholesterol esterification substrate

Procedure:

- **Cell Culture and Treatment:**
 - Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C, 5% CO₂
 - Seed cells in 24-well plates at density of 2×10^5 cells/well and culture for 24 hours
 - Cholesterol-load cells by incubation with cholesterol-methyl- β -cyclodextrin complex (50 $\mu\text{g}/\text{mL}$) for 6 hours
 - Treat cells with bastadin derivatives at concentrations ranging from 0.1-50 μM for 18 hours
- **ACAT1 Activity Measurement:**
 - Prepare cell lysates using ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors)
 - Incubate lysates with [^{14}C]-oleoyl-CoA substrate at 37°C for 30 minutes
 - Extract cholesterol esters using hexane:isopropanol (3:2) solvent system
 - Separate cholesterol esters by thin-layer chromatography and quantify radioactivity by scintillation counting
 - Normalize ACAT1 activity to total cellular protein content
- **Data Analysis:**
 - Calculate percentage inhibition relative to vehicle-treated controls
 - Determine IC₅₀ values using non-linear regression analysis of concentration-response data

- Perform statistical analysis using one-way ANOVA with post-hoc tests ($p < 0.05$ considered significant)

Expected Outcomes: Concentration-dependent inhibition of ACAT1 activity, with potent bastadin derivatives typically exhibiting IC_{50} values in the low micromolar range (1-10 μ M) [3].

Protocol 3: RyR1 Binding and Calcium Release Assay

Objective: To characterize the effects of bastadin derivatives on RyR1 channel function and intracellular calcium release.

Materials:

- HEK-293 cells stably expressing human RyR1 or primary skeletal myotubes
- RyR1-null (dyspedic) 1B5 myotubes for transfection studies
- Calcium-sensitive fluorescent dyes (Fluo-4 AM, Fura-2 AM)
- Ryanodine receptor binding assay kit
- Bastadin derivatives dissolved in DMSO (final concentration $\leq 0.1\%$)

Procedure:

- **Cell Culture and Preparation:**

- Maintain HEK-293 cells expressing RyR1 in DMEM with 10% FBS and appropriate selection antibiotics
- Culture primary skeletal myotubes in skeletal muscle cell growth medium
- Plate cells on glass-bottom dishes suitable for fluorescence microscopy at 70-80% confluence

- **Calcium Imaging:**

- Load cells with Fluo-4 AM (5 μ M) in Hanks' Balanced Salt Solution (HBSS) for 45 minutes at 37°C
- Wash cells to remove extracellular dye and incubate for additional 20 minutes to allow complete de-esterification
- Treat cells with bastadin derivatives (0.1-20 μ M) for 10 minutes prior to stimulation
- Stimulate calcium release using 20 mM caffeine or membrane depolarization with high KCl (50 mM)
- Monitor fluorescence intensity (excitation 494 nm, emission 506 nm) using fluorescence microscopy or plate reader
- Calculate calcium release parameters: peak amplitude, time to peak, and decay kinetics

- **Ryanodine Binding Assay:**

- Prepare skeletal muscle sarcoplasmic reticulum membranes or microsomal fractions from RyR1-expressing cells
- Incubate membranes with [³H]-ryanodine (5 nM) and varying concentrations of bastadin derivatives (0.1-100 μM) for 90 minutes at 37°C
- Separate bound and free ligand by rapid filtration through GF/B filters
- Quantify bound radioactivity by scintillation counting
- Analyze data using non-linear regression to determine binding affinity (K_d) and capacity (B_{max})

Expected Outcomes: Concentration-dependent modulation of RyR1-mediated calcium release, with bastadin derivatives typically showing complex modulatory profiles including potentiation at low concentrations and inhibition at higher concentrations [4].

Conclusion and Future Perspectives

Bastadin 10 and its semi-synthetic derivatives represent a promising class of **marine-derived bioactive compounds** with multifaceted pharmacological activities. The systematic semi-synthetic modification of the bastadin scaffold has enabled optimization of its drug-like properties while maintaining or enhancing its biological activities against clinically relevant targets including ACAT1 and RyR1. The application notes and protocols provided herein offer comprehensive guidance for researchers investigating this chemically unique and biologically significant class of compounds.

Future research directions should focus on:

- **Advanced delivery systems** to improve the bioavailability and tissue targeting of bastadin derivatives
- **Combination therapy approaches** leveraging the multi-target activities of bastadins for enhanced therapeutic efficacy
- **Environmental fate studies** to ensure the sustainability and eco-compatibility of bastadin-based antifouling technologies
- **Structural biology approaches** to elucidate atomic-level interactions between bastadin derivatives and their molecular targets
- **Expanded investigation** of less-explored biological activities, including potential antiviral, antimicrobial, and immunomodulatory properties

The continued exploration of bastadin chemistry and biology exemplifies the value of marine natural products as inspiration for pharmaceutical development and underscores the importance of semi-synthetic approaches in optimizing nature's chemical innovations for human benefit [1] [3] [2].

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